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molecular formula C6H7BrN2 B1285222 2-Amino-3-bromo-4-picoline CAS No. 40073-38-9

2-Amino-3-bromo-4-picoline

Cat. No. B1285222
M. Wt: 187.04 g/mol
InChI Key: PDFCXUVNUUYYOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07498346B2

Procedure details

Bromine (0.35 mL, 6.8 mmol) was added dropwise to a solution of 3-bromo-4-methyl-pyridin-2-ylamine (0.44 g, 2.4 mmol) in 48% HBr (3 mL) at −10° C. to give an orange slurry. After 5 minutes NaNO2 (0.47 g, 6.8 mmol), dissolved in water (1.5 mL), was added dropwise over 5 minutes. The dark brown mixture was slowly warmed to 10° C. over 3.5 h and then cooled to 0° C. and quenched with 10N NaOH until pH˜12. The resulting orange slurry was extracted with CH2Cl2 (3×50 mL), dried (Na2SO4), filtered and concentrated in vacuo to give an orange/brown solid. Purification by column chromatography on silica gel (Hexanes:Et2O, 7:3, v/v) yielded 2,3-dibromo-4-methyl-pyridine (0.28 g, 47%) as a pale yellow solid. 1H NMR (CDCl3) δ 2.48 (s, 3H), 7.11 (d, 1H, J=6.0 Hz), 8.16 (d, 1H, J=6.0 Hz).
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.47 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]Br.[Br:3][C:4]1[C:5](N)=[N:6][CH:7]=[CH:8][C:9]=1[CH3:10].N([O-])=O.[Na+]>Br.O>[Br:1][C:5]1[C:4]([Br:3])=[C:9]([CH3:10])[CH:8]=[CH:7][N:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.35 mL
Type
reactant
Smiles
BrBr
Name
Quantity
0.44 g
Type
reactant
Smiles
BrC=1C(=NC=CC1C)N
Name
Quantity
3 mL
Type
solvent
Smiles
Br
Step Two
Name
Quantity
0.47 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
1.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give an orange slurry
ADDITION
Type
ADDITION
Details
was added dropwise over 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with 10N NaOH until pH˜12
EXTRACTION
Type
EXTRACTION
Details
The resulting orange slurry was extracted with CH2Cl2 (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an orange/brown solid
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (Hexanes

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=CC(=C1Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.28 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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